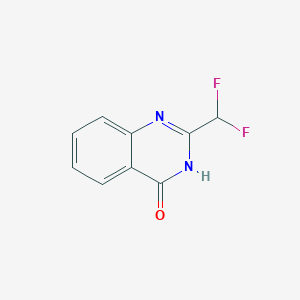

2-(Difluoromethyl)quinazolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

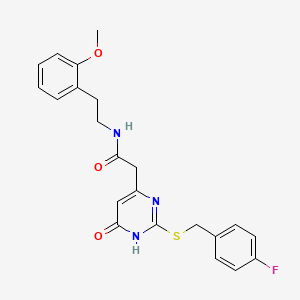

The synthesis of quinazolin-4(1H)-ones, including 2-(difluoromethyl)quinazolin-4-ol, can be achieved through various methods. For instance, a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones .

Molecular Structure Analysis

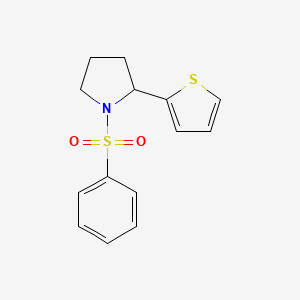

The molecular structure of this compound consists of a quinazolinone core with a difluoromethyl group attached to the 2-position. The presence of fluorine atoms imparts unique properties to this compound .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of quinazolinones. For example, it can undergo substitution reactions, cyclizations, and coupling reactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- Synthesis Techniques : 2-(Difluoromethyl)quinazolin-4-ol derivatives can be synthesized through various methods. A domino protocol was established for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones, highlighting the versatility of this compound in chemical synthesis (Zhang et al., 2022).

- Anticancer Potential : Derivatives of quinazolin-4-ols have been explored for their anticancer properties. A compound, PVHD303, synthesized from a related structure, showed potent antiproliferative activity and inhibited tumor growth in a human colon cancer model (Suzuki et al., 2020).

- Antiviral Applications : Novel derivatives of quinazolin-4(3H)-ones have demonstrated significant antiviral activities against a range of viruses, including respiratory and biodefense viruses (Selvam et al., 2007).

Pharmacology and Drug Discovery

- DNA Polymerase III Inhibitors : Quinazolin-2-ylamino-quinazolin-4-ols, a class related to this compound, have been identified as novel inhibitors of DNA polymerase III in bacteria, suggesting their potential as antibacterial agents (Guiles et al., 2009).

- Anticonvulsant Activity : Certain quinazolin-4(3H)-one derivatives have shown promising anticonvulsant properties, which could lead to new treatments for epilepsy and related disorders (Georgey et al., 2008).

Materials Science

- Corrosion Inhibition : In the field of materials science, 2-(quinolin-2-yl)quinazolin-4(3H)-one, a structurally related compound, has been studied as a corrosion inhibitor for steel in acidic environments (Zhang et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-(difluoromethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGTXKFOYGDRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)

![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)